molecular formula C25H47O6 B560886 CID 44148396 CAS No. 100932-45-4

CID 44148396

Katalognummer: B560886
CAS-Nummer: 100932-45-4
Molekulargewicht: 443.645
InChI-Schlüssel: OHDQBWGELBCBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 44148396r is a complex polymeric compound. It is known for its unique structure, which combines the properties of octadecanoic acid and hydroxypropyl ester. This compound is used in various industrial applications due to its stability and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 44148396r involves the polymerization of octadecanoic acid with hydroxypropyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired polymerization .

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes. The raw materials are mixed in reactors, and the reaction is catalyzed using specific catalysts. The process is monitored to maintain the optimal conditions for polymerization, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

CID 44148396r undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

CID 44148396r has several scientific research applications:

Wirkmechanismus

The mechanism of action of CID 44148396r involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

CID 44148396r is unique due to its specific polymeric structure and functional properties. It offers a combination of stability, reactivity, and versatility that makes it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

100932-45-4

Molekularformel

C25H47O6

Molekulargewicht

443.645

IUPAC-Name

12-hydroxyoctadecanoic acid;2-hydroxypropyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H36O3.C7H11O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(9)10-4-6(3)8/h17,19H,2-16H2,1H3,(H,20,21);6,8H,1,3-4H2,2H3

InChI-Schlüssel

OHDQBWGELBCBKD-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)OCC([CH2])O

Synonyme

Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.